![molecular formula C10H16N2S B1370995 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline CAS No. 857596-12-4](/img/structure/B1370995.png)
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
Descripción general
Descripción
“4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline” is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline” consists of a benzene ring with an amine group (NH2) and a sulfanyl group (SH) attached to it .Aplicaciones Científicas De Investigación
Synthesis and Selective Trifluoroacetylation
4-Dimethylaminopyridine-catalyzed trifluoroacetylation of anilines, including those with functional groups like alcohols, phenols, and secondary amines, has been achieved with high yields under new conditions (Prashad et al., 2000).
Green Process for Synthesis
Green synthesis of 4-(β-sulfatoethylsulfone)-N-ethyl-aniline from 4-(β-hydroxyethyl-sulfonyl)-N-ethyl-aniline has been developed, with an efficient precipitation process and high product yield (Wang et al., 2013).
Chemosensors for Cyanide Detection
Compounds like N-(2,4-dinitrobenzylidene)-4-methoxyaniline and 4-(N,N-dimethylamine)-N-(2,4-dinitrobenzylidene)aniline have been used as anionic chromogenic chemosensors for cyanide, displaying color changes only in the presence of cyanide (Heying et al., 2015).
Nonlinear Optical Applications
A hyperbranched polymer with 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a nonlinear optical chromophore has been synthesized. It showed good solubility in polar organic solvents and exhibited a glass transition temperature at 86°C (Zhang et al., 1997).
Fluorescent Thermometer Development
N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline has been studied for its intensifying fluorescence with increasing temperature, making it suitable for ratiometrically detecting temperature (Cao et al., 2014).
Michael-Type Addition Kinetics
Investigation of Michael-type reactions of anilines with activated olefin in acetonitrile revealed insights into reaction mechanisms and kinetics, contributing to the understanding of organic reaction processes (Dhahri et al., 2013).
Synthesis of [2]Pseudorotaxanes
A study on the formation of different [2]pseudorotaxanes using a V-type molecule with a cyanine branch and an aminophenoxy ethyl side arm showed the potential for reversible color changes in solutions by protonation of the aniline group (Zhang et al., 2009).
Propiedades
IUPAC Name |
4-[2-(dimethylamino)ethylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZATKUQMFHKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



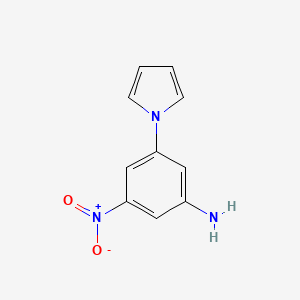
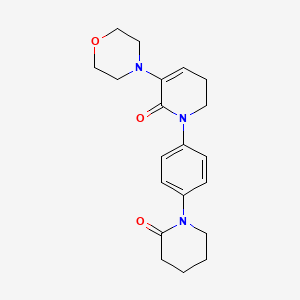
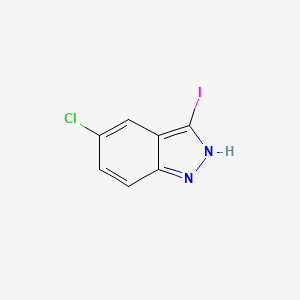

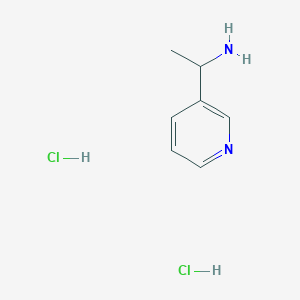

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
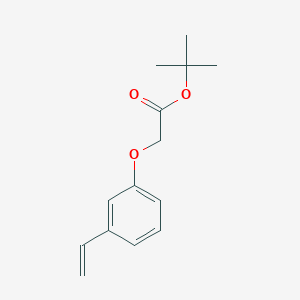
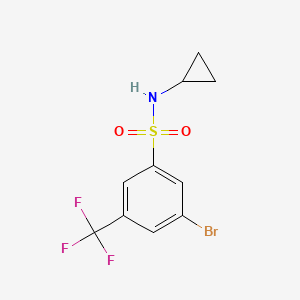
![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)